

# An In-depth Technical Guide to 4-(3-Nitrophenyl)benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(3-Nitrophenyl)benzaldehyde

Cat. No.: B1313739

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## Abstract

This technical guide provides a comprehensive overview of **4-(3-Nitrophenyl)benzaldehyde** (CAS No. 115893-33-5), a biphenyl derivative with significant potential in synthetic chemistry and drug discovery. While the definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis is readily achieved through modern cross-coupling methodologies. This document details its synthesis, physicochemical properties, and known applications, with a focus on its emerging role as a scaffold for the development of potent enzyme inhibitors. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Logical relationships and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

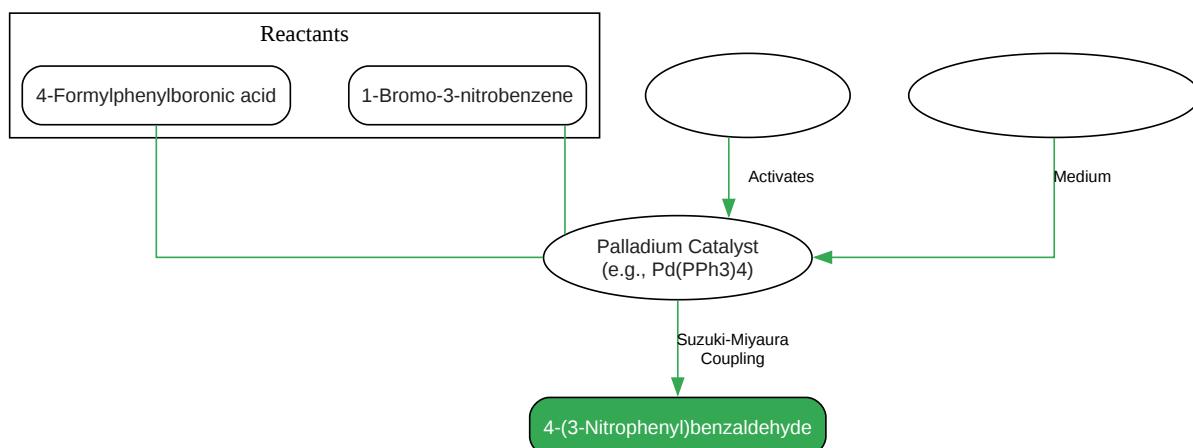
## Introduction

**4-(3-Nitrophenyl)benzaldehyde** is an aromatic aldehyde characterized by a benzaldehyde moiety substituted with a nitrophenyl group at the fourth position. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties of the molecule, making it an attractive intermediate for the synthesis of a variety of complex organic molecules. Its structural features suggest potential applications in materials science and medicinal chemistry, particularly in the design of bioactive compounds.

## Synthesis and History

While the specific historical details of the first synthesis of **4-(3-Nitrophenyl)benzaldehyde** are not prominently documented, its preparation is reliably achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The logical pathway for the synthesis of **4-(3-Nitrophenyl)benzaldehyde** via the Suzuki-Miyaura coupling is depicted below:



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**Fig. 1:** Synthetic pathway for **4-(3-Nitrophenyl)benzaldehyde**.

## Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of **4-(3-Nitrophenyl)benzaldehyde**:

Materials:

- 4-Formylphenylboronic acid
- 1-Bromo-3-nitrobenzene
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Ethanol
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

**Procedure:**

- In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-3-nitrobenzene (1.0 equivalent).
- Add potassium carbonate (2.0 equivalents) to the flask.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
- Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford **4-(3-Nitrophenyl)benzaldehyde**.

Quantitative Data:

Parameter	Value
Typical Yield	75-90%
Reaction Time	4-12 hours

## Physicochemical Properties

Detailed experimental data for **4-(3-Nitrophenyl)benzaldehyde** is not extensively reported in a single source. The following table summarizes available and predicted data based on its structure and data from analogous compounds.

Property	Value
CAS Number	115893-33-5
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	227.22 g/mol
Appearance	Pale yellow solid (predicted)
Melting Point	Not consistently reported
Boiling Point	> 300 °C (predicted)
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone); sparingly soluble in water.
<sup>1</sup> H NMR (predicted)	Signals expected in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the aldehyde proton (δ ~10.0 ppm).
<sup>13</sup> C NMR (predicted)	Signals expected for the aldehyde carbon (~192 ppm) and aromatic carbons (120-150 ppm).

## Applications in Drug Discovery

The structural motif of **4-(3-Nitrophenyl)benzaldehyde** is of interest to medicinal chemists. The nitro group can act as a hydrogen bond acceptor or be reduced to an amine, providing a handle for further chemical modification. Benzaldehyde derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

## Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

A significant area of interest for compounds related to **4-(3-Nitrophenyl)benzaldehyde** is the inhibition of aldo-keto reductase 1C3 (AKR1C3). AKR1C3 is an enzyme implicated in the biosynthesis of androgens and is considered a therapeutic target in castration-resistant prostate cancer.<sup>[1][2][3]</sup> Inhibitors of this enzyme could play a crucial role in the treatment of this disease.<sup>[4]</sup> While **4-(3-Nitrophenyl)benzaldehyde** itself has not been explicitly identified

as a potent inhibitor, its core structure is a valuable starting point for the design of such inhibitors.

The general workflow for identifying and developing an inhibitor for a biological target like AKR1C3 is outlined below:



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**Fig. 2:** Drug discovery workflow for enzyme inhibitors.

## Conclusion

**4-(3-Nitrophenyl)benzaldehyde** is a versatile synthetic intermediate with significant potential, particularly in the field of drug discovery. While its historical origins are not well-documented, its synthesis is straightforward using modern organic chemistry techniques like the Suzuki-Miyaura coupling. The presence of both an aldehyde and a nitrophenyl group provides multiple avenues for chemical modification, making it a valuable scaffold for the creation of complex bioactive molecules. Further research into its biological activities, particularly as a precursor for enzyme inhibitors, is warranted and could lead to the development of novel therapeutic agents.

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